Benzoin acetate

Descripción

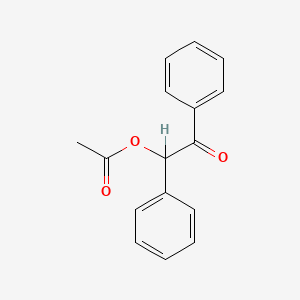

Structure

3D Structure

Propiedades

IUPAC Name |

(2-oxo-1,2-diphenylethyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-12(17)19-16(14-10-6-3-7-11-14)15(18)13-8-4-2-5-9-13/h2-11,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRWAIZJYJNLOPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7024580 | |

| Record name | Benzoin acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

574-06-1 | |

| Record name | 2-(Acetyloxy)-1,2-diphenylethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=574-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoin acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoin acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8088 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 2-(acetyloxy)-1,2-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoin acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZOIN ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KD59RC90V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of Benzoin Acetate

This document provides a comprehensive overview of the core physical and chemical properties of this compound (CAS No: 574-06-1). It includes quantitative data, detailed experimental protocols for its synthesis, and an examination of its chemical reactivity and structure, designed to serve as a vital resource for professionals in research and development.

Core Chemical and Physical Properties

This compound, with the IUPAC name (2-oxo-1,2-diphenylethyl) acetate, is a key synthetic intermediate in organic chemistry.[1][2] Its molecular structure incorporates both a ketone and an ester functional group, making it a versatile precursor for more complex molecules.[2]

Physical Properties

The physical characteristics of this compound are summarized below. The compound typically appears as off-white to slightly yellow crystals.[3]

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₄O₃ | [1][2][4] |

| Molecular Weight | 254.28 g/mol | [1][2][5] |

| Melting Point | 80 - 83 °C | [3][4][6] |

| Boiling Point | 379.3 ± 22.0 °C (Predicted) | [4] |

| Density | 1.161 ± 0.06 g/cm³ (Predicted) | [4] |

| Appearance | Crystalline solid, slight yellow tinge | [3] |

Solubility Profile

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.[2]

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.[2]

| Nucleus | Proton Type / Carbon Type | Typical Chemical Shift (δ) in ppm | Source(s) |

| ¹H NMR | Acetate Methyl (CH₃) | ~2.1 - 2.2 (singlet) | [2][10] |

| Methine (CH) | ~5.3 (singlet) | [2] | |

| Aromatic (Phenyl) | Aromatic Region | [2] | |

| ¹³C NMR | Acetate Methyl (CH₃) | Data available | [2] |

| Methine (CH) | Data available | [2] | |

| Carbonyl (C=O) - Ketone & Ester | Data available | [2] | |

| Aromatic (Phenyl) | Data available | [2] |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in this compound. The spectrum will prominently feature absorption bands corresponding to the C=O stretching of the ketone and ester groups, as well as C-O stretching and signals from the aromatic rings.[1][2] FTIR spectra are often acquired using a capillary cell with the molten compound.[1]

Chemical Properties and Reactivity

Stability

This compound is a stable compound under standard conditions.[4] However, it is incompatible with strong oxidizing agents.[4]

Reactivity and Key Reactions

The chemistry of this compound is dominated by its ester and ketone functionalities.

-

Synthesis (Acetylation): The most common synthesis method is the acid-catalyzed acetylation of benzoin using acetic anhydride.[2][11] This reaction is a classic example of nucleophilic acyl substitution.[2]

-

Hydrolysis: As an ester, this compound can undergo hydrolysis to yield benzoin and acetic acid. This reaction can be catalyzed by acid or base.[2] Enzymatic hydrolysis is of particular interest in chiral synthesis, where lipases can be used for the kinetic resolution of racemic this compound to produce enantiomerically pure (S)-benzoin.[2][12][13]

Below is a diagram illustrating the logical workflow of the primary synthesis reaction.

Caption: Workflow for the synthesis of this compound.

The mechanism for the acid-catalyzed synthesis is a two-step nucleophilic acyl substitution (addition-elimination).

Caption: Mechanism of acid-catalyzed ester formation.

Experimental Protocols

Detailed methodologies for the synthesis of this compound are provided below. These protocols are intended for use by trained professionals in experimental organic chemistry.

Protocol 1: Macroscale Synthesis of this compound

This procedure is adapted from Organic Syntheses.[3]

Materials:

-

Benzoin (212 g, 1 mole)

-

Glacial acetic acid (200 mL)

-

Acetic anhydride (200 mL, 2.1 moles)

-

Concentrated sulfuric acid (20 mL)

-

95% Ethyl alcohol

-

Water

Procedure:

-

In a 1-L beaker equipped with a mechanical stirrer, combine benzoin, glacial acetic acid, and acetic anhydride.[3]

-

With continuous stirring, slowly add the concentrated sulfuric acid over a period of 5 minutes. An exothermic reaction will occur, dissolving the benzoin and raising the temperature to approximately 50°C.[3]

-

Place the beaker on a steam bath and heat for 20 minutes. Avoid prolonged or more vigorous heating.[3]

-

Allow the reaction mixture to cool slightly.

-

Slowly add the mixture from a dropping funnel into 2.5 L of vigorously stirred water over 30 minutes.[3]

-

Continue stirring for an additional hour to ensure complete precipitation of the product.[3]

-

Collect the crystalline product via suction filtration on a Büchner funnel.

-

Recrystallization: Transfer the crude solid to a beaker and add 400 mL of 95% ethyl alcohol. Warm the mixture to about 60°C until the solid dissolves. Cool the solution to 5°C with stirring to induce crystallization.[3]

-

Filter the purified crystals by suction and allow them to air-dry. The expected yield is 220–230 g (86-90%).[3]

Protocol 2: Microscale Synthesis of this compound

This procedure is suitable for smaller-scale preparations.[7]

Materials:

-

Benzoin (0.50 mmol)

-

Glacial acetic acid (6 drops)

-

Acetic anhydride (~1 mL)

-

Concentrated sulfuric acid (1 drop)

-

Methanol

-

Water

Procedure:

-

In a 6-inch test tube, combine 0.50 mmol of benzoin, 6 drops of glacial acetic acid, ~1 mL of acetic anhydride, and 1 drop of concentrated sulfuric acid.[7]

-

Stir the mixture to combine the reagents.

-

Heat the test tube in a boiling water bath for 15 minutes.[7]

-

Remove the test tube from the bath and add 10 mL of cold water.

-

Chill the mixture in an ice bath, stirring occasionally, until the precipitation of the product is complete.[7]

-

Isolate the crude product.

-

Recrystallization: Add 2-4 mL of methanol to the crude solid and warm to dissolve. Cool the solution, first slightly and then in an ice bath, to crystallize the product.[7]

-

Isolate the purified product using a microscale Hirsch funnel and wash with a small amount of ice-cold methanol.[7]

References

- 1. This compound | C16H14O3 | CID 95416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|C16H14O3|Research Chemical [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chembk.com [chembk.com]

- 5. Synthesis routes of this compound [benchchem.com]

- 6. This compound [stenutz.eu]

- 7. websites.nku.edu [websites.nku.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Benzoin (CAS 119-53-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. youtube.com [youtube.com]

- 11. chemhelpasap.com [chemhelpasap.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Benzoin Acetate: A Technical Guide for Researchers

Introduction

Benzoin acetate is an organic compound with the chemical formula C₁₆H₁₄O₃. It is the acetate ester of benzoin. This technical guide provides an in-depth overview of this compound, including its chemical properties, synthesis, and key applications in research and development, particularly for professionals in drug development and chemical synthesis.

Core Properties of this compound

This compound is a white to off-white crystalline solid. Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 574-06-1 (racemic) | [1] |

| 84275-46-7 ((+)-enantiomer) | [2] | |

| 84275-45-6 ((R)-enantiomer) | [3] | |

| Molecular Weight | 254.28 g/mol | [1] |

| Molecular Formula | C₁₆H₁₄O₃ | [1] |

| IUPAC Name | (2-oxo-1,2-diphenylethyl) acetate | [1] |

| Melting Point | 80-82.5 °C | [2] |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in organic solvents such as ethanol, dichloromethane, and acetic acid. | [2][4] |

Synthesis of this compound

The most common method for synthesizing this compound is through the acetylation of benzoin using acetic anhydride with an acid catalyst.[1]

Experimental Protocol: Acetylation of Benzoin

This protocol is adapted from established organic synthesis procedures.[2][5]

Materials:

-

Benzoin

-

Glacial acetic acid

-

Acetic anhydride

-

Concentrated sulfuric acid

-

95% Ethyl alcohol

-

Water

-

Standard laboratory glassware (beaker, stirrer, dropping funnel, Büchner funnel)

Procedure:

-

In a 1-liter beaker equipped with a mechanical stirrer, combine 212 g (1 mole) of benzoin, 200 cc of glacial acetic acid, and 200 cc (2.1 moles) of acetic anhydride.[2]

-

With continuous stirring, slowly add 20 cc of concentrated sulfuric acid. The addition should take approximately five minutes, during which the benzoin will dissolve and the temperature will rise to about 50°C.[2]

-

Place the beaker on a steam bath for twenty minutes.[2]

-

Allow the reaction mixture to cool slightly and then transfer it to a large dropping funnel.[2]

-

Slowly add the mixture to 2.5 liters of vigorously stirred water in a 4-liter container over a period of thirty minutes.[2]

-

Continue stirring for one hour to ensure complete precipitation of the product.[2]

-

Filter the crude this compound using a Büchner funnel and suction, pressing the crystals as dry as possible.[2]

-

For recrystallization, transfer the crystals to a 1-liter beaker and warm them with 400 cc of 95% ethyl alcohol to about 60°C until fully dissolved.[2]

-

Cool the solution to 5°C with stirring to induce crystallization.[2]

-

Filter the purified crystals by suction and air-dry. The expected yield of this compound is 220-230 g (86-90%), with a melting point of 80–82°C.[2]

Applications in Research and Development

This compound is a versatile compound with significant applications in photochemistry and chiral synthesis.

Photoinitiator in Free Radical Polymerization

Benzoin and its derivatives, including this compound, are classified as Norrish Type I photoinitiators.[6] Upon exposure to ultraviolet (UV) light, they undergo α-cleavage to generate two free radicals, which can then initiate a polymerization reaction.[6]

Enzymatic Kinetic Resolution

Racemic this compound can be used as a substrate for enzymatic kinetic resolution to produce enantiomerically pure compounds. Specifically, (S)-benzoin can be synthesized with high conversion and enantiomeric excess using lipases from organisms like Rhizopus oryzae.[1][7] This process is highly valuable in the synthesis of chiral building blocks for pharmaceuticals.

Experimental Protocol: Enzymatic Kinetic Resolution of Racemic this compound

This protocol is a conceptual outline based on findings from studies on the enzymatic resolution of this compound.[7][8]

Materials:

-

Racemic this compound

-

Lipase from Rhizopus oryzae

-

Phosphate buffer (pH 6)

-

Ultrasound equipment (e.g., 20 kHz probe)

-

Reaction vessel with temperature and pH control

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Prepare a suspension of Rhizopus oryzae cells in a suitable buffer (e.g., pH 6).[7]

-

Pre-treat the cell suspension with ultrasound irradiation (e.g., 20 kHz) to enhance enzyme activity.[7]

-

Introduce racemic this compound into the reaction vessel containing the treated cell suspension.

-

Maintain the reaction at a controlled temperature and pH.

-

The lipase will selectively hydrolyze one enantiomer of this compound (the (R)-enantiomer) to the corresponding benzoin, leaving the desired (S)-benzoin acetate unreacted, or selectively synthesize (S)-benzoin from the racemate.[7]

-

Monitor the reaction progress using chiral chromatography (e.g., HPLC) to determine the conversion and enantiomeric excess.

-

Once the desired conversion is reached (approaching 100% for deracemization processes), stop the reaction.[7]

-

Extract the product mixture with an organic solvent.

-

Isolate and purify the enantiomerically pure (S)-benzoin.

Conclusion

This compound is a valuable compound for researchers and scientists in drug development and materials science. Its utility as a photoinitiator and as a substrate for producing chiral molecules underscores its importance in modern organic chemistry. The detailed protocols and mechanisms provided in this guide offer a solid foundation for its application in a research setting.

References

- 1. This compound|C16H14O3|Research Chemical [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. websites.nku.edu [websites.nku.edu]

- 4. Synthesis routes of this compound [benchchem.com]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. benchchem.com [benchchem.com]

- 7. Enantioselective production of benzoin from this compound via kinetic resolution and deracemization using Rhizopus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Spectroscopic Characterization of Benz-oin Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for benzoin acetate, a key intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a quick reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

| Acetate Methyl Protons (-COCH₃) | ~2.2 | Singlet | 3H |

| Methine Proton (-CH-) | ~6.9 | Singlet | 1H |

| Aromatic Protons (C₆H₅) | ~7.2 - 8.1 | Multiplet | 10H |

¹³C NMR (Carbon NMR) Data

| Signal Assignment | Chemical Shift (δ) ppm |

| Acetate Methyl Carbon (-C H₃) | ~21 |

| Methine Carbon (-C H-) | ~78 |

| Aromatic Carbons | ~127 - 134 |

| Ester Carbonyl Carbon (-C =O) | ~170 |

| Ketone Carbonyl Carbon (>C =O) | ~194 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group |

| ~3060 | Aromatic C-H Stretch |

| ~1740 | C=O Stretch (Ester)[1] |

| ~1685 | C=O Stretch (Ketone) |

| ~1600, ~1450 | C=C Stretch (Aromatic) |

| ~1220 | C-O Stretch (Ester) |

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum

| m/z | Ion Fragment | Relative Abundance |

| 254 | [M]⁺ (Molecular Ion) | Low |

| 105 | [C₆H₅CO]⁺ | Base Peak[2] |

| 77 | [C₆H₅]⁺ | High[2] |

| 43 | [CH₃CO]⁺ | High[2] |

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of this compound is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[3]

-

A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H and ¹³C NMR Acquisition:

-

The NMR tube is placed in the spectrometer's probe.

-

The magnetic field is shimmed to achieve homogeneity.

-

For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Thin Film Method:

-

A small amount of this compound is dissolved in a volatile solvent (e.g., dichloromethane or acetone).[4]

-

A drop of the solution is applied to a salt plate (e.g., NaCl or KBr).[4]

-

The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[4]

-

The salt plate is placed in the sample holder of the FT-IR spectrometer and the spectrum is recorded.

Attenuated Total Reflectance (ATR) Method:

-

The ATR crystal is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

-

A small amount of solid this compound is placed directly onto the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

The IR spectrum is then recorded.

Mass Spectrometry (MS)

Electron Ionization (EI) Method:

-

A small amount of this compound is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.[5]

-

The sample is vaporized by heating.

-

In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[6][7]

-

This causes the molecules to ionize and fragment.

-

The resulting ions are accelerated and separated by the mass analyzer according to their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

- 1. This compound|C16H14O3|Research Chemical [benchchem.com]

- 2. This compound | C16H14O3 | CID 95416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

Solubility of Benzoin Acetate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of benzoin acetate in various organic solvents. Due to a scarcity of publicly available quantitative solubility data for this compound, this document leverages data from the closely related compound, benzoin, to provide valuable insights for researchers. The experimental protocols and logical workflows presented are directly applicable to determining the solubility of this compound.

Understanding Solubility: Benzoin vs. This compound

Benzoin and this compound share a core chemical structure. However, the presence of the acetate group in this compound in place of the hydroxyl group in benzoin alters its polarity and hydrogen bonding capabilities. Generally, this makes this compound slightly less polar than benzoin. This difference in polarity will influence its solubility in various organic solvents. While direct quantitative data for this compound is limited, the solubility behavior of benzoin provides a strong predictive foundation for solvent selection in applications such as reaction chemistry, purification, and formulation.

Solubility of Benzoin in Organic Solvents

The following table summarizes the mole fraction solubility of benzoin in a range of organic solvents at various temperatures. This data is extracted from studies that employed UV-vis spectroscopy and gravimetric methods to determine solubility.[1][2][3][4] Researchers can use this data as a primary reference point when selecting solvents for experiments involving this compound, anticipating similar trends in solubility.

| Solvent | Temperature (K) | Mole Fraction Solubility (10^3 * x) |

| Acetone | 283.15 | 165.3 |

| 293.15 | 243.1 | |

| 303.15 | 349.8 | |

| 313.15 | 490.2 | |

| 323.15 | 670.1 | |

| Ethyl Acetate | 283.15 | 134.5 |

| 293.15 | 198.7 | |

| 303.15 | 289.6 | |

| 313.15 | 415.7 | |

| 323.15 | 585.3 | |

| Methanol | 283.15 | 11.8 |

| 293.15 | 18.9 | |

| 303.15 | 29.8 | |

| 313.15 | 46.5 | |

| 323.15 | 71.8 | |

| Ethanol | 283.15 | 15.2 |

| 293.15 | 24.1 | |

| 303.15 | 37.8 | |

| 313.15 | 58.9 | |

| 323.15 | 90.7 | |

| 1-Propanol | 283.15 | 12.9 |

| 293.15 | 20.3 | |

| 303.15 | 31.5 | |

| 313.15 | 48.6 | |

| 323.15 | 74.2 | |

| 1-Butanol | 283.15 | 11.2 |

| 293.15 | 17.5 | |

| 303.15 | 27.1 | |

| 313.15 | 41.8 | |

| 323.15 | 63.9 | |

| Acetonitrile | 273.15 | 40.1 |

| 283.15 | 63.5 | |

| 293.15 | 99.8 | |

| 303.15 | 155.2 | |

| 313.15 | 237.9 | |

| Toluene | 273.15 | 39.8 |

| 283.15 | 63.1 | |

| 293.15 | 99.1 | |

| 303.15 | 154.1 | |

| 313.15 | 236.2 | |

| Cyclohexane | 273.15 | 1.8 |

| 283.15 | 3.1 | |

| 293.15 | 5.3 | |

| 303.15 | 8.9 | |

| 313.15 | 14.8 |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a solid compound like this compound in an organic solvent. This protocol is based on the static equilibrium method coupled with gravimetric analysis, a common and reliable technique.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Jacketed glass vessel with a magnetic stirrer

-

Thermostatic water bath

-

Calibrated thermometer or temperature probe

-

Syringe with a filter (e.g., 0.45 µm PTFE)

-

Pre-weighed vials

-

Analytical balance

-

Drying oven or vacuum oven

Procedure:

-

Temperature Control: Set the thermostatic water bath to the desired experimental temperature. Allow the jacketed glass vessel to equilibrate to this temperature.

-

Sample Preparation: Add an excess amount of this compound to the jacketed glass vessel containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Stir the mixture vigorously using the magnetic stirrer to facilitate dissolution and ensure the solution reaches equilibrium. The time required for equilibration can vary depending on the solvent and temperature and should be determined empirically (typically several hours).

-

Sampling: Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated syringe fitted with a filter to prevent any solid particles from being drawn.

-

Gravimetric Analysis: Transfer the filtered sample into a pre-weighed vial. Record the exact mass of the solution.

-

Solvent Evaporation: Place the vial in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the this compound.

-

Mass Determination: Once all the solvent has evaporated and the vial has cooled to room temperature in a desiccator, weigh the vial containing the dried this compound.

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 g solvent) = [(mass of vial + solid) - (mass of vial)] / [(mass of solution + vial) - (mass of vial + solid)] * 100

-

Replicates: Repeat the experiment at least three times to ensure the reproducibility of the results.

Visualization of Experimental and Logical Workflows

The following diagrams illustrate key processes in solubility studies and solvent selection.

Caption: Experimental Workflow for Solubility Determination.

Caption: Logical Workflow for Recrystallization Solvent Selection.

References

An In-depth Technical Guide to the Synthesis of Benzoin Acetate from Benzoin

Authored for: Researchers, Scientists, and Drug Development Professionals

December 14, 2025

Abstract

This technical guide provides a comprehensive overview of the synthesis of benzoin acetate from benzoin via acid-catalyzed acetylation. The document details the underlying reaction mechanism, presents a summary of quantitative data from established literature, and offers detailed experimental protocols. Visual representations of the core chemical pathway and experimental workflow are included to facilitate a deeper understanding of the process. This guide is intended to serve as a practical resource for professionals in the fields of chemical research and pharmaceutical development.

Introduction

The conversion of an alcohol to an ester is a fundamental and widely utilized transformation in organic chemistry.[1] The acetylation of benzoin to form this compound is a classic example of this type of acylation reaction.[2] This process involves the reaction of benzoin's secondary alcohol functional group with acetic anhydride, typically in the presence of an acid catalyst such as concentrated sulfuric acid.[1][3] The resulting product, this compound, is a valuable intermediate in various synthetic pathways. Understanding the mechanism and experimental parameters of this reaction is crucial for optimizing yield and purity, which is of significant interest in both academic research and industrial applications, including drug development.

Reaction Mechanism: Acid-Catalyzed Acetylation

The synthesis of this compound from benzoin using acetic anhydride is an acid-catalyzed nucleophilic acyl substitution reaction.[3] The strong acid catalyst, typically sulfuric acid, plays a crucial role in activating the electrophile, acetic anhydride.[1][2]

The mechanism proceeds through the following key steps:

-

Protonation of Acetic Anhydride: The reaction is initiated by the protonation of one of the carbonyl oxygen atoms of acetic anhydride by the acid catalyst (H₂SO₄). This step significantly increases the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.[2][3]

-

Nucleophilic Attack by Benzoin: The hydroxyl group of benzoin, acting as a nucleophile, attacks the activated carbonyl carbon of the protonated acetic anhydride.[3] This results in the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to a suitable base, such as the acetate ion or another molecule of the alcohol.

-

Elimination of Acetic Acid: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of acetic acid as a leaving group.[3]

-

Deprotonation: The final step involves the deprotonation of the carbonyl oxygen of the resulting this compound to yield the final product and regenerate the acid catalyst.

This overall process efficiently converts the hydroxyl group of benzoin into an acetate ester.[1]

Caption: Acid-catalyzed mechanism for this compound synthesis.

Quantitative Data Summary

The following tables summarize quantitative data compiled from various established experimental protocols for the synthesis of this compound.

Table 1: Reactant Quantities and Ratios

| Reactant | Molecular Weight ( g/mol ) | Moles | Mass / Volume | Molar Ratio (approx.) | Reference |

| Benzoin | 212.24 | 1.0 | 212 g | 1 | [4][5] |

| Acetic Anhydride | 102.09 | 2.1 | 200 cc | 2.1 | [4][5] |

| Glacial Acetic Acid | 60.05 | - | 200 cc | Solvent | [4][5] |

| Conc. Sulfuric Acid | 98.08 | - | 20 cc | Catalyst | [4][5] |

| Benzoin | 212.24 | 0.005 | 1.06 g | 1 | [2] |

| Acetic Anhydride | 102.09 | 0.0106 | 1.0 mL | 2.12 | [2] |

| Acetic Acid | 60.05 | - | 1.0 mL | Solvent | [1] |

| Conc. Sulfuric Acid | 98.08 | - | ~5 drops | Catalyst | [1] |

| Benzoin | 212.24 | 0.0094 | 2 g | 1 | [6][7] |

| Acetic Anhydride | 102.09 | - | 15 mL | Excess | [6] |

| Conc. Sulfuric Acid | 98.08 | - | a few drops | Catalyst | [6] |

Table 2: Reaction Conditions, Yield, and Product Characteristics

| Parameter | Value | Reference |

| Reaction Temperature | Rises to ~50°C, then steam bath (~100°C) | [4][5] |

| ~100°C | [1] | |

| Room Temperature (25°C) | [6] | |

| 55°C | [7] | |

| Reaction Time | 20 minutes on steam bath | [4][5] |

| 20 minutes | [1] | |

| 15 hours | [6] | |

| 20 minutes | [7] | |

| Product Yield (crude) | 86-90% | [4] |

| 96% | [2] | |

| Product Melting Point | 80–82°C (crude) | [4] |

| 81.5–82.5°C (recrystallized) | [4] | |

| Product Molecular Weight | 254.28 g/mol | [2] |

Experimental Protocols

The following protocols are synthesized from established literature procedures and provide a detailed methodology for the preparation and purification of this compound.[1][4][7]

Materials and Reagents

-

Benzoin (C₁₄H₁₂O₂)

-

Acetic Anhydride ((CH₃CO)₂O)

-

Glacial Acetic Acid (CH₃COOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

95% Ethyl Alcohol (for recrystallization)

-

Deionized Water

-

Dichloromethane (for extraction, optional)[6]

-

Sodium Sulphate (for drying, optional)[6]

Synthesis Procedure (Macroscale)

This procedure is adapted from Organic Syntheses.[4][5]

-

Reaction Setup: In a 1-liter beaker equipped with a mechanical stirrer, combine 212 g (1.0 mole) of benzoin, 200 mL of glacial acetic acid, and 200 mL (2.1 moles) of acetic anhydride.

-

Catalyst Addition: While stirring, slowly add 20 mL of concentrated sulfuric acid. The addition should take approximately five minutes. An exothermic reaction will occur, causing the temperature to rise to about 50°C and the benzoin to dissolve.

-

Heating: Place the beaker on a steam bath and heat the mixture for 20 minutes. It is noted that prolonged or more vigorous heating should be avoided.[4]

-

Precipitation: Allow the reaction mixture to cool slightly. Slowly add the mixture from a dropping funnel into 2.5 liters of vigorously stirred water over a period of 30 minutes. Continue stirring for an additional hour to ensure complete precipitation of the product. If the product solidifies in lumps, they should be crushed and returned to the mixture for further stirring.[4]

-

Isolation: Collect the crystalline product by suction filtration using a Büchner funnel. Wash the crystals with water and suck them as dry as possible.

-

Drying: Spread the crystals on filter paper to air-dry for approximately two hours. The expected yield of crude this compound is 220–230 g (86-90%).[4]

Purification by Recrystallization

-

Dissolution: Transfer the air-dried crude product to a 1-liter beaker and add 400 mL of 95% ethyl alcohol. Warm the mixture to approximately 60°C to dissolve the solid.

-

Crystallization: Cool the clear solution to 5°C with stirring to induce crystallization.

-

Final Isolation: Filter the purified crystals by suction, wash with a small amount of ice-cold ethanol, and allow them to air-dry. A second crystallization can be performed to remove any slight yellow tinge, yielding a product with a melting point of 81.5–82.5°C.[4]

Characterization

The identity and purity of the final product can be confirmed using standard analytical techniques such as:

-

Melting Point Determination: Compare the observed melting point with the literature value.[4]

-

Thin Layer Chromatography (TLC): To check for the consumption of the starting material.[1]

-

Infrared (IR) Spectroscopy: To confirm the presence of the ester carbonyl group and the absence of the hydroxyl group from the starting material.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of this compound.

Caption: General experimental workflow for this compound synthesis.

Conclusion

The acetylation of benzoin to this compound is a robust and high-yielding reaction that serves as an excellent case study for acid-catalyzed nucleophilic acyl substitution. The mechanism is well-understood, involving the activation of acetic anhydride by an acid catalyst followed by nucleophilic attack from the alcohol of benzoin. The experimental procedures are straightforward, scalable, and consistently provide the desired product in high purity after a simple recrystallization step. This technical guide provides the necessary theoretical and practical information for researchers and scientists to successfully perform and understand this important organic transformation.

References

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. youtube.com [youtube.com]

- 3. brainly.com [brainly.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Production Method of this compound - Chempedia - LookChem [lookchem.com]

- 6. Synthesis routes of this compound [benchchem.com]

- 7. tandfonline.com [tandfonline.com]

The Genesis of a Key Intermediate: A Technical Guide to the History and Original Synthesis of Benzoin Acetate

This technical guide provides an in-depth exploration of the history and original synthetic routes for benzoin acetate, a significant compound in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details the foundational experimental protocols, presents key quantitative data in a structured format, and illustrates the underlying chemical transformations and procedural workflows.

Historical Context: From Bitter Almond Oil to a Versatile Acetate

The story of this compound is intrinsically linked to its precursor, benzoin. The parent compound, benzoin, was first described in 1832 by Justus von Liebig and Friedrich Wöhler during their investigations into bitter almond oil.[1][2][3] The catalytic version of the benzoin condensation, a crucial reaction for synthesizing benzoin from benzaldehyde, was later developed by Nikolay Zinin in the late 1830s.[1][3]

The subsequent acetylation of benzoin to form this compound marked a further step in the derivatization of this α-hydroxy ketone. Early reports on the melting point of this compound varied, with Zinin reporting it as "below 100°," while Jena and Limpricht recorded it as 75°.[4] Later, more accurate investigations established the melting point to be in the range of 82–83°C.[4] The primary and most enduring method for its preparation is the acetylation of benzoin, which can be achieved using either acetyl chloride or, more commonly, acetic anhydride.[4]

Original Synthesis: The Acetylation of Benzoin

The most well-documented and preparatively significant method for synthesizing this compound is the acid-catalyzed acetylation of benzoin using acetic anhydride. This reaction is a classic example of esterification, where the hydroxyl group of benzoin acts as a nucleophile, attacking the electrophilic carbonyl carbon of the protonated acetic anhydride.[5][6][7]

Reaction Mechanism

The conversion of benzoin to this compound via acetic anhydride and a strong acid catalyst like sulfuric acid proceeds through a nucleophilic acyl substitution mechanism. The key steps are:

-

Protonation of the Catalyst : The sulfuric acid protonates one of the carbonyl oxygens of acetic anhydride, significantly increasing its electrophilicity.[5][6]

-

Nucleophilic Attack : The hydroxyl group of benzoin performs a nucleophilic attack on the activated carbonyl carbon of the acetic anhydride.[5][6]

-

Tetrahedral Intermediate Formation : This attack results in the formation of a tetrahedral intermediate.

-

Elimination and Deprotonation : The intermediate collapses, eliminating a molecule of acetic acid and, after deprotonation, yielding the final product, this compound.[5]

Experimental Protocols

The following protocol for the synthesis of this compound is adapted from the procedure published in Organic Syntheses, a highly reliable source for preparative organic chemistry methods.[4]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount (moles) | Quantity |

| Benzoin | 212.24 | 1.0 | 212 g |

| Acetic Anhydride | 102.09 | 2.1 | 200 cc |

| Glacial Acetic Acid | 60.05 | - | 200 cc |

| Sulfuric Acid (conc.) | 98.08 | - | 20 cc |

| Water | 18.02 | - | 2.5 L |

| 95% Ethyl Alcohol | - | - | ~800 cc |

Step-by-Step Procedure

-

Reaction Setup : In a 1-liter beaker equipped with a mechanical stirrer, combine 212 g (1 mole) of benzoin, 200 cc of glacial acetic acid, and 200 cc (2.1 moles) of acetic anhydride.[4]

-

Catalyst Addition : Slowly add 20 cc of concentrated sulfuric acid to the stirred mixture over a period of five minutes. The benzoin will dissolve, and the temperature will rise to approximately 50°C.[4]

-

Heating : Place the beaker on a steam bath and heat for twenty minutes. It is noted that the mixture should not be heated for a longer duration or more vigorously.[4]

-

Precipitation : Allow the reaction mixture to cool slightly. Transfer it to a large dropping funnel and add it slowly over thirty minutes to 2.5 liters of vigorously stirred water in a 4-liter crock.[4]

-

Stirring and Isolation : Continue stirring for one hour to ensure complete precipitation of the product. If the product solidifies in lumps, they must be crushed to a paste and returned to the mixture for stirring.[4]

-

Filtration : Filter the crude product by suction using a Büchner funnel. Suck the crystals as dry as possible.[4]

-

Purification (Recrystallization) : Transfer the air-dried crystals to a 1-liter beaker and warm to about 60°C with 400 cc of 95% ethyl alcohol until a clear solution is obtained.[4]

-

Final Product Isolation : Cool the alcoholic solution to 5°C with stirring and filter the resulting crystals by suction. A second recrystallization from another 400 cc of alcohol can be performed to remove any slight yellow tinge.[4]

Quantitative Data Summary

The synthesis provides a high yield of this compound. The physical properties, particularly the melting point, have been refined over time since the initial reports.

| Parameter | Value | Reference |

| Yield | 86 - 90% | [4] |

| Melting Point (Crude) | 80 - 82 °C | [4] |

| Melting Point (Recrystallized) | 81.5 - 82.5 °C | [4] |

| Historical Melting Point (Zinin) | "below 100°" | [4] |

| Historical Melting Point (Jena & Limpricht) | 75 °C | [4] |

Conclusion

The synthesis of this compound from benzoin is a robust and historically significant esterification reaction. The procedure, standardized in resources like Organic Syntheses, provides a high yield of the product with a straightforward purification process. For professionals in chemical research and drug development, understanding this foundational synthesis is crucial, as benzoin and its derivatives serve as important precursors and intermediates in the synthesis of more complex molecules, including various pharmaceutical drugs.[3]

References

- 1. Benzoin condensation - Wikipedia [en.wikipedia.org]

- 2. Benzoin Condensation and Perkin Condensation | Pharmaguideline [pharmaguideline.com]

- 3. Benzoin (organic compound) - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. brainly.com [brainly.com]

- 6. websites.nku.edu [websites.nku.edu]

- 7. chemhelpasap.com [chemhelpasap.com]

An In-depth Technical Guide to the Thermodynamic Properties of Benzoin Acetate Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermodynamic properties of benzoin acetate crystals. Due to the limited availability of specific experimental data for this compound, this document also includes data for the closely related precursor, benzoin, to provide a comparative framework and illustrate key thermodynamic concepts. This guide is intended to be a valuable resource for researchers and professionals involved in drug development and materials science, offering insights into the experimental methodologies used to characterize the thermodynamic behavior of crystalline organic compounds.

Introduction to the Thermodynamic Properties of Crystalline Solids

The thermodynamic properties of a crystalline solid are critical in pharmaceutical development and materials science. These properties govern the material's stability, solubility, and processing behavior, all of which are crucial for ensuring the safety, efficacy, and quality of a final product. Key thermodynamic parameters include the melting point, enthalpy of fusion, heat capacity, and solubility. Understanding these properties is essential for controlling crystallization processes, predicting shelf-life, and designing effective drug delivery systems.

Quantitative Thermodynamic Data

The following tables summarize the available quantitative thermodynamic data for this compound and benzoin. It is important to note that the data for benzoin is provided for comparative and illustrative purposes due to the scarcity of data for this compound.

Table 1: Physical and Thermodynamic Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄O₃ | [1] |

| Molecular Weight | 254.28 g/mol | [2] |

| Melting Point | 81-82 °C | [3] |

| Melting Point | 83 °C | [4] |

Table 2: Physical and Thermodynamic Properties of Benzoin (for comparison)

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂O₂ | [5] |

| Molecular Weight | 212.24 g/mol | [5] |

| Melting Point | 133-137 °C | [5] |

| Enthalpy of Fusion (ΔHfus) | 25.5 kJ/mol | [6] |

| Solubility in Water | 0.3 g/L | [5] |

Experimental Protocols for Determining Thermodynamic Properties

The characterization of the thermodynamic properties of crystalline solids relies on a suite of well-established analytical techniques. The following sections detail the methodologies for the key experiments.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is widely used to determine the melting point and enthalpy of fusion of crystalline materials.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the crystalline sample (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is purged with an inert gas, such as nitrogen, to prevent oxidation.

-

Thermal Program: The sample is subjected to a controlled temperature program, which typically involves heating at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the melting transition.

-

Data Analysis: The DSC thermogram plots heat flow against temperature. The melting point is determined from the onset or peak of the endothermic melting peak. The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to assess the thermal stability of a material and to detect the presence of solvates or hydrates.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is placed in a tared TGA pan.

-

Instrument Setup: The pan is placed on a sensitive microbalance within a furnace. The desired atmosphere (e.g., nitrogen or air) is established at a controlled flow rate.

-

Thermal Program: The sample is heated at a constant rate over a specified temperature range.

-

Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. The onset of decomposition is identified as the temperature at which significant weight loss begins. The amount of residual mass at the end of the experiment can also be determined.

Solubility Studies

Determining the solubility of a crystalline compound in various solvents is crucial for designing crystallization processes and for understanding its bioavailability.

Methodology:

-

Equilibrium Method: An excess amount of the solid is added to a known volume of the solvent in a sealed container.

-

Temperature Control: The container is agitated in a thermostatically controlled bath at a specific temperature until equilibrium is reached (i.e., the concentration of the solute in the solution becomes constant).

-

Sample Analysis: A sample of the saturated solution is withdrawn, filtered to remove any undissolved solid, and then the concentration of the solute is determined using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy.[7]

-

Temperature Dependence: The experiment is repeated at different temperatures to determine the temperature dependence of solubility.

Workflow for Thermodynamic Characterization

The following diagram illustrates the logical workflow for the comprehensive thermodynamic characterization of a crystalline compound like this compound.

Caption: Logical workflow for the thermodynamic characterization of a crystalline compound.

Conclusion

This technical guide has summarized the currently available thermodynamic data for this compound crystals and provided a comparative analysis with its precursor, benzoin. While specific experimental data for this compound remains limited, the established methodologies for determining key thermodynamic parameters such as melting point, enthalpy of fusion, thermal stability, and solubility have been detailed. The provided workflow offers a systematic approach for the comprehensive thermodynamic characterization of such crystalline organic compounds. Further experimental investigation into the thermodynamic properties of this compound is warranted to fill the existing data gaps and to provide a more complete understanding of its solid-state behavior, which is essential for its potential applications in the pharmaceutical and materials science industries.

References

- 1. This compound | C16H14O3 | CID 95416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|C16H14O3|Research Chemical [benchchem.com]

- 3. 574-06-1 CAS MSDS (ALPHA-ACETOXY-DEOXYBENZOIN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound [stenutz.eu]

- 5. Benzoin | C14H12O2 | CID 8400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzoin (CAS 119-53-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Core Differences Between Benzoin and Benzoin Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the key distinctions between benzoin and its derivative, benzoin acetate. The document is tailored for researchers, scientists, and professionals in drug development, offering a detailed comparison of their chemical and physical properties, alongside relevant experimental protocols and visual representations of their chemical transformations.

Introduction

Benzoin is an organic compound and a hydroxy ketone, with the chemical formula PhCH(OH)C(O)Ph.[1] It consists of a 2-hydroxy-1,2-diphenylethanone backbone.[2] In contrast, this compound is the acetate ester of benzoin, where the hydroxyl group is replaced by an acetoxy group.[3] This seemingly minor structural modification leads to significant differences in their physical and chemical properties, reactivity, and potential applications. This guide will explore these differences in detail.

Chemical and Physical Properties

The fundamental chemical and physical properties of benzoin and this compound are summarized in the table below, providing a clear, quantitative comparison.

| Property | Benzoin | This compound |

| Molecular Formula | C₁₄H₁₂O₂[4] | C₁₆H₁₄O₃[5] |

| Molecular Weight | 212.24 g/mol [2] | 254.28 g/mol [5] |

| Appearance | Off-white to yellowish crystalline solid[4][6] | White to slightly yellow crystals[7] |

| Melting Point | 134-138 °C[2] | 81-83 °C[7][8] |

| Boiling Point | 344 °C[6][] | 379.3 ± 22.0 °C (Predicted)[8] |

| Solubility | Slightly soluble in water and ether; soluble in acetone, hot ethanol, and chloroform.[1][2][6] | Soluble in hot ethanol.[7] |

| Density | 1.310 g/cm³[1][6] | 1.161 ± 0.06 g/cm³ (Predicted)[8] |

| Hydrogen Bond Donor Count | 1 | 0[10] |

| Hydrogen Bond Acceptor Count | 2 | 3[10] |

Synthesis and Reactivity

The primary chemical distinction lies in the presence of a reactive hydroxyl group in benzoin, which is absent in this compound. This difference is central to their respective reactivities.

Benzoin is synthesized from benzaldehyde through a reaction known as the benzoin condensation.[11] This reaction involves the head-to-head coupling of two aldehyde molecules and is typically catalyzed by a nucleophile such as cyanide or an N-heterocyclic carbene.[11][12]

This compound is synthesized from benzoin via an acetylation reaction.[7] This is a standard esterification where the hydroxyl group of benzoin is acylated, typically using acetic anhydride or acetyl chloride in the presence of an acid catalyst like sulfuric acid.[3][7][13]

Experimental Protocols

The following protocol is adapted from established organic synthesis procedures.[7][14]

Materials:

-

Benzoin (1 mole)

-

Glacial acetic acid

-

Acetic anhydride (2.1 moles)

-

Concentrated sulfuric acid

-

95% Ethyl alcohol

-

Water

Procedure:

-

In a beaker equipped with a mechanical stirrer, combine 212 g (1 mole) of benzoin, 200 cc of glacial acetic acid, and 200 cc (2.1 moles) of acetic anhydride.[7]

-

Slowly add 20 cc of concentrated sulfuric acid with stirring. The temperature will rise to approximately 50°C as the benzoin dissolves.[7]

-

Heat the mixture on a steam bath for 20 minutes.[7]

-

Allow the mixture to cool slightly and then slowly add it to 2.5 L of vigorously stirred water over a period of 30 minutes.[7]

-

Continue stirring for one hour to ensure complete precipitation of the product.[14]

-

Filter the crude product using a Büchner funnel and wash with water.[7]

-

Recrystallize the crude product from approximately 400 cc of 95% ethyl alcohol.[7]

-

Cool the alcohol solution to 5°C with stirring and filter the purified this compound crystals.[7]

-

Air-dry the final product. The expected yield is 86-90%.[7]

Comparative Reactivity and Biological Implications

The presence of the hydroxyl group in benzoin makes it a nucleophile and a proton donor. This functionality is masked in this compound, leading to different chemical behaviors and potential biological activities.

Benzoin itself can be used in the preparation of several pharmaceutical drugs, including oxaprozin, ditazole, and phenytoin.[1] The main use of benzoin is as a precursor to benzil, which is a photoinitiator.[1] The conversion to benzil occurs via oxidation of the secondary alcohol in benzoin.[1][15]

This compound, with its protected hydroxyl group, would not undergo such oxidation reactions directly. Its biological activity is being explored for potential applications in drug development where oxidative stress is a factor, suggesting it may have a protective effect.[16] The structural features of this compound are considered crucial to its biological activity in this context, which may involve scavenging of free radicals and antimicrobial activity.[16]

It is important to distinguish the compound benzoin from benzoin resin, which is a natural product obtained from the Styrax tree.[1][17] Benzoin resin has a long history of use in traditional medicine for its antiseptic and anti-inflammatory properties, and its primary component is benzoic acid, not the compound benzoin.[1][18][19][20]

Conclusion

The key difference between benzoin and this compound lies in the acetylation of the hydroxyl group. This modification significantly alters the physical properties, such as melting point and solubility, and the chemical reactivity. While benzoin serves as a versatile precursor for other molecules, including pharmaceuticals, through reactions involving its hydroxyl group, this compound's protected hydroxyl group leads to a different profile of reactivity and potential biological activity. For researchers in drug development, understanding these differences is crucial for the rational design and synthesis of new therapeutic agents.

References

- 1. Benzoin (organic compound) - Wikipedia [en.wikipedia.org]

- 2. Benzoin CAS#: 119-53-9 [m.chemicalbook.com]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. Benzoin | C14H12O2 | CID 8400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C16H14O3 | CID 95416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cameo.mfa.org [cameo.mfa.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. [R,(-)]-Benzoin α-acetate [chembk.com]

- 10. lookchem.com [lookchem.com]

- 11. Benzoin condensation - Wikipedia [en.wikipedia.org]

- 12. byjus.com [byjus.com]

- 13. Synthesis routes of this compound [benchchem.com]

- 14. Production Method of this compound - Chempedia - LookChem [lookchem.com]

- 15. ijarsct.co.in [ijarsct.co.in]

- 16. This compound|C16H14O3|Research Chemical [benchchem.com]

- 17. Benzoin Resin: An Overview on Its Production Process, Phytochemistry, Traditional Use and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ijrpr.com [ijrpr.com]

- 19. researchgate.net [researchgate.net]

- 20. Benzoin - Uses, Benefits, Side Effects And Medicines [zeelabpharmacy.com]

Methodological & Application

Application Note: Synthesis of Benzoin Acetate from Benzoin and Acetic Anhydride

Introduction

Benzoin acetate is an ester synthesized from the acetylation of benzoin. This reaction is a classic example of nucleophilic acyl substitution, where the hydroxyl group of benzoin acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride.[1][2] The reaction is typically catalyzed by a strong acid, such as sulfuric acid, which protonates the acetic anhydride, increasing its electrophilicity.[1][3][4] This protocol details the synthesis, purification, and characterization of this compound, providing a reliable method for researchers in organic synthesis and drug development.

Reaction and Mechanism

The overall reaction involves the conversion of the alcohol functional group in benzoin to an ester using acetic anhydride.[4][5] The acid catalyst facilitates the reaction by making the acetic anhydride a better electrophile.[3] The benzoin molecule's hydroxyl group then attacks the activated anhydride, leading to the formation of a tetrahedral intermediate. This intermediate subsequently collapses, eliminating a molecule of acetic acid and yielding the final product, this compound.[3]

Data Summary

The following table summarizes the quantitative data from various reported protocols for the synthesis of this compound.

| Parameter | Protocol 1[6][7] | Protocol 2[5] | Protocol 3[8] | Protocol 4[9] | Protocol 5[1] |

| Benzoin | 212 g (1 mole) | 5 mmol | 2 g | 0.5 g | 0.50 mmol |

| Acetic Anhydride | 200 cc (2.1 moles) | 1.0 mL | 15 mL | 0.5 mL | ~1 mL (6 drops) |

| Glacial Acetic Acid | 200 cc | 1.0 mL | - | 0.5 mL | 6 drops |

| Sulfuric Acid (conc.) | 20 cc | ~5 drops | a few drops | 2 drops | 1 drop |

| Reaction Temperature | ~50°C, then steam bath | ~100°C | Room Temp (25°C) | 130°C (reflux) | Boiling water bath |

| Reaction Time | 20 minutes | 20 minutes | 15 hours | 20 minutes | 15 minutes |

| Purification Solvent | 95% Ethyl Alcohol | - | Dichloromethane/Water | - | Methanol |

| Reported Yield | 86-90% | High Yield | - | - | - |

| Melting Point (°C) | 80-82.5 | - | - | - | - |

Experimental Protocol

This protocol is a synthesized procedure based on established methods.[1][5][6][7][9]

Materials and Reagents:

-

Benzoin

-

Acetic Anhydride

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid

-

95% Ethanol or Methanol (for recrystallization)

-

Dichloromethane (optional, for extraction)

-

Deionized Water

-

Sodium Sulfate (optional, for drying)

-

Standard laboratory glassware (beaker, round bottom flask, condenser, etc.)

-

Stirring apparatus (magnetic stirrer or mechanical stirrer)

-

Heating apparatus (hot plate or steam bath)

-

Filtration apparatus (Büchner funnel or Hirsch funnel)[10]

-

Ice bath

Procedure:

-

Reaction Setup: In a suitably sized flask equipped with a stirrer, combine benzoin, glacial acetic acid, and acetic anhydride.

-

Catalyst Addition: With continuous stirring, slowly add concentrated sulfuric acid to the mixture. An exothermic reaction will occur, and the temperature may rise.[6][7]

-

Heating: Heat the reaction mixture to the desired temperature (e.g., on a steam bath or hot plate at approximately 100°C) for the specified duration (typically 15-20 minutes).[1][5][6][7] Monitor the reaction for the consumption of the starting material, which can be checked by TLC.[5]

-

Precipitation: After cooling the reaction mixture, slowly pour it into a beaker containing cold water while stirring vigorously.[5][6][7][8] The this compound will precipitate as a solid. If lumps form, they should be broken up to ensure complete reaction with the water.[6]

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel.[5][10] Wash the solid with cold water to remove any remaining acid and acetic anhydride.[11]

-

Purification (Recrystallization): Transfer the crude solid to a beaker and dissolve it in a minimal amount of warm 95% ethanol or methanol.[1][6] Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Final Product Collection: Collect the purified crystals by vacuum filtration and wash them with a small amount of ice-cold recrystallization solvent.

-

Drying: Air-dry the crystals on a watch glass or in a desiccator.

-

Characterization: Determine the mass of the dry product to calculate the percent yield and measure its melting point. Further characterization can be performed using IR and NMR spectroscopy.

Safety Precautions:

-

Acetic anhydride and concentrated sulfuric acid are corrosive and should be handled with care in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

The reaction is exothermic, especially during the addition of sulfuric acid.

Visualizations

Caption: Workflow for the synthesis and purification of this compound.

References

- 1. websites.nku.edu [websites.nku.edu]

- 2. Benzoin Synthesis Lab Report - 969 Words | Internet Public Library [ipl.org]

- 3. brainly.com [brainly.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Production Method of this compound - Chempedia - LookChem [lookchem.com]

- 8. Synthesis routes of this compound [benchchem.com]

- 9. Solved Week One: Acetylation of Benzoin 1. Add acetic | Chegg.com [chegg.com]

- 10. people.chem.umass.edu [people.chem.umass.edu]

- 11. youtube.com [youtube.com]

Application Notes and Protocols: Enantioselective Synthesis of (S)-Benzoin Using Benzoin Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Optically active α-hydroxy ketones, such as (S)-benzoin, are crucial chiral building blocks in the synthesis of various pharmaceuticals and fine chemicals. The development of efficient and highly selective methods for their preparation is of significant interest to the drug development and chemical research communities. This document provides a detailed protocol for the enantioselective synthesis of (S)-benzoin from racemic benzoin acetate. The method utilizes a whole-cell biocatalyst, Rhizopus oryzae, which facilitates a dynamic kinetic resolution through a combination of enantioselective hydrolysis and in-situ deracemization. This chemoenzymatic approach offers high conversion and excellent enantiomeric excess under mild reaction conditions.

The protocol is based on the findings of Songür et al. (2011), which demonstrate that pretreatment of Rhizopus oryzae cells with ultrasound significantly enhances the reaction rate and enantioselectivity.[1][2][3] This application note provides the necessary protocols for the synthesis of the starting material, cultivation of the biocatalyst, the enzymatic reaction, and product analysis, supplemented with quantitative data and workflow diagrams.

Data Summary

The following tables summarize the quantitative data obtained from the enantioselective synthesis of (S)-benzoin from racemic this compound using Rhizopus oryzae.

Table 1: Effect of Biocatalyst Pretreatment on the Conversion and Enantiomeric Excess (ee%) of (S)-Benzoin

| Pretreatment Method | pH | Reaction Time (h) | Conversion (%) | (S)-Benzoin ee% |

| Untreated Cells | 6 | 72 | 100 | 75 |

| Mechanical Homogenization | 6 | 48 | 100 | 85 |

| 30 kHz Ultrasound | 6 | 24 | 100 | 92 |

| 20 kHz Ultrasound | 6 | 24 | 100 | 96 |

Table 2: Time-Course of Conversion and Enantiomeric Excess (ee%) using 20 kHz Ultrasound-Treated Rhizopus oryzae at pH 6

| Reaction Time (h) | Conversion (%) | (S)-Benzoin ee% |

| 0 | 0 | 0 |

| 4 | 60 | 55 |

| 8 | 85 | 70 |

| 12 | 100 | 82 |

| 16 | 100 | 90 |

| 20 | 100 | 94 |

| 24 | 100 | 96 |

Experimental Protocols

1. Synthesis of Racemic this compound

This protocol describes the chemical synthesis of the starting material, racemic this compound, from benzoin.

-

Materials:

-

rac-Benzoin (2 g, 9.4 mmol)

-

Acetic anhydride (2 mL)

-

Glacial acetic acid (2 mL)

-

Concentrated sulfuric acid (H₂SO₄) (2 mL)

-

Ethanol

-

Deionized water

-

-

Procedure:

-

Dissolve rac-benzoin in a mixture of acetic anhydride and glacial acetic acid.[2]

-

Slowly add concentrated H₂SO₄ to the solution.

-

Heat the mixture in a water bath at 55°C for 20 minutes.

-

After cooling, slowly add the reaction mixture to 25 mL of water while stirring. Continue stirring for one hour.

-

Filter the resulting precipitate and dry it.

-

Recrystallize the crude product from 4 mL of hot ethanol (60°C).

-

Filter the hot mixture by suction and allow the purified this compound to dry at room temperature.

-

2. Cultivation and Preparation of Rhizopus oryzae Biocatalyst

This section details the cultivation of Rhizopus oryzae and the pretreatment methods to enhance its catalytic activity.

-

Materials:

-

Rhizopus oryzae (CBS 111718)

-

Solid growth medium (per 100 mL): 2.0 g glucose, 2.0 g yeast extract, 0.1 g peptone, 2.0 g agar

-

Liquid growth medium (per 50 mL): 2.0 g glucose, 0.5 g yeast extract, 0.5 g sodium chloride, 1.0 g tryptone

-

Sterile distilled water

-

-

Procedure for Microorganism Growth:

-

Cultivate R. oryzae on the solid medium in Petri plates at 30°C for 3-4 days to induce spore production.[2]

-

Harvest the spores by washing the surface of the agar plates with sterile distilled water.

-

Inoculate 5 x 10⁵ spores into 50 mL of the liquid medium.

-

Grow the culture in a rotary shaker at 30°C and 200 rpm for 2 days.[2]

-

-

Biocatalyst Pretreatment (Ultrasound):

3. Enantioselective Synthesis of (S)-Benzoin

This protocol outlines the enzymatic hydrolysis of racemic this compound to produce (S)-benzoin.

-

Materials:

-

rac-Benzoin acetate

-

Dimethyl sulfoxide (DMSO)

-

Homogenized Rhizopus oryzae cell suspension (from Protocol 2)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄)

-

Chloroform

-

-

Procedure:

-

Prepare a stock solution of rac-benzoin acetate by dissolving 510 mg in 3 mL of DMSO.

-

Add 150 µL of the rac-benzoin acetate stock solution to 5 mL of the homogenized R. oryzae cell suspension.

-

Incubate the reaction mixture at 30°C and 175 rpm on an orbital shaker.

-

Monitor the reaction progress by taking aliquots at different time intervals.

-

Upon completion, filter off the fungal biomass.

-

Extract the filtrate three times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over MgSO₄.

-

Evaporate the organic solvent under reduced pressure.

-

Dissolve the resulting product in chloroform for analysis.

-

4. Product Analysis

The conversion and enantiomeric excess of the (S)-benzoin product are determined by High-Performance Liquid Chromatography (HPLC).

-

Instrumentation:

-

HPLC system

-

Chiral column (e.g., Chiralcel OD-H or equivalent)

-

-

Mobile Phase:

-

A mixture of n-hexane and isopropanol is typically used. The exact ratio should be optimized for baseline separation of the enantiomers.

-

-

Analysis:

-

Inject the dissolved product from Protocol 3 onto the chiral HPLC column.

-

Monitor the elution of (R)- and (S)-benzoin.

-

Calculate the conversion by comparing the peak area of the product to the initial peak area of the substrate.

-

Determine the enantiomeric excess (ee%) using the following formula: ee% = [([S] - [R]) / ([S] + [R])] x 100

-

Visualizations

Figure 1. Experimental workflow for the enantioselective synthesis of (S)-benzoin.

Figure 2. Proposed enzymatic pathway for the synthesis of (S)-benzoin.

References

Application Notes and Protocols: The Role of Benzoin Acetate in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoin acetate (2-oxo-1,2-diphenylethyl acetate) is a versatile synthetic intermediate with significant applications in the synthesis of pharmaceutical building blocks and related compounds.[1] Its utility stems from its dual functionality, possessing both a ketone and an ester group, which allows for a variety of chemical transformations.[1] This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic pathways relevant to pharmaceutical development, including the generation of chiral intermediates, the synthesis of heterocyclic scaffolds, and its application in photopolymerization for drug delivery systems.

Key Applications of this compound in Pharmaceutical Synthesis

This compound serves as a valuable precursor in several key areas of pharmaceutical synthesis:

-

Enzymatic Kinetic Resolution for Chiral Intermediates: Racemic this compound can be resolved to produce enantiomerically pure (S)-benzoin through lipase-catalyzed hydrolysis.[2] Chiral benzoins are crucial building blocks in asymmetric synthesis of various pharmaceuticals.

-

Precursor to Benzil for Heterocyclic Synthesis: this compound is readily hydrolyzed to benzoin, which can then be oxidized to benzil. Benzil is a key intermediate in the synthesis of various heterocyclic compounds with pharmacological activity, such as the antiepileptic drug phenytoin and the chemiluminescent imidazole, lophine.[3][4][5][6]

-

Photoinitiator for Polymerization: Benzoin and its derivatives, including this compound, are effective photoinitiators for free radical polymerization.[7] This property is leveraged in the creation of hydrogels and other polymers for biomedical applications, such as controlled drug delivery systems.[8][9]

Data Presentation: Synthesis and Transformation Yields

The following tables summarize quantitative data for the synthesis and key transformations of this compound and its derivatives.

Table 1: Synthesis of this compound

| Starting Material | Reagents | Catalyst | Reaction Time | Temperature | Yield (%) | Reference |

| Benzoin | Acetic Anhydride, Glacial Acetic Acid | Conc. H₂SO₄ | 20 min (heating), 1 hr (stirring) | 50°C then steam bath | 86-90 | [10] |

| Benzoin | Acetic Anhydride | A few drops of H₂SO₄ | 15 hours | 25°C | Not specified | [5] |

Table 2: Key Transformations of this compound and its Derivatives

| Starting Material | Transformation | Reagents/Catalyst | Reaction Time | Temperature | Product | Yield/Conversion | Enantiomeric Excess | Reference |

| rac-Benzoin Acetate | Enzymatic Kinetic Resolution | Rhizopus oryzae lipase | Not specified | pH 6 | (S)-Benzoin | ~100% conversion | 96% | [2] |

| Benzoin | Oxidation to Benzil | Conc. HNO₃ | 1.5 - 2 hours | Boiling water bath | Benzil | 84-96 | N/A | [11][12] |

| Benzoin | Oxidation to Benzil | Copper Sulfate, Pyridine | 2 hours | Steam bath | Benzil | 86 | N/A | [13] |

| Benzil | Cyclization to Phenytoin | Urea, NaOH, Ethanol | 2 hours | Reflux | Phenytoin | 44 | N/A | [3][14][15] |

| Benzil | Cyclization to Lophine | Benzaldehyde, Ammonium Acetate, Acetic Acid | 1 hour | Reflux | Lophine | 72.3 | N/A | [6][16] |

Experimental Protocols

Protocol 1: Synthesis of this compound from Benzoin

This protocol is adapted from Organic Syntheses.[10]

Materials:

-

Benzoin (212 g, 1 mole)

-

Glacial Acetic Acid (200 mL)

-

Acetic Anhydride (200 mL, 2.1 moles)

-

Concentrated Sulfuric Acid (20 mL)

-

95% Ethyl Alcohol

-

1-L beaker with mechanical stirrer, dropping funnel, 4-L crock, Büchner funnel

Procedure:

-

To a mixture of benzoin, glacial acetic acid, and acetic anhydride in a 1-L beaker, slowly add concentrated sulfuric acid with stirring over 5 minutes. The temperature will rise to approximately 50°C.

-

Place the beaker on a steam bath for 20 minutes.

-

Allow the mixture to cool slightly, then transfer it to a large dropping funnel.

-

Slowly add the mixture to 2.5 L of vigorously stirred water in a 4-L crock over 30 minutes.

-

Continue stirring for one hour.

-

Filter the resulting crystals by suction on a Büchner funnel and suck them as dry as possible.

-

Spread the crystals on filter paper to air-dry for about two hours.

-

For recrystallization, transfer the crystals to a 1-L beaker and warm to about 60°C with 400 mL of 95% ethyl alcohol until a clear solution is obtained.

-

Cool the solution with stirring to 5°C and filter the purified this compound crystals by suction.